molecular formula C15H15N3O2S B12718523 Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester CAS No. 79125-85-2

Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester

Cat. No.: B12718523
CAS No.: 79125-85-2
M. Wt: 301.4 g/mol
InChI Key: RGQPLKQCJHXIQP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester is a complex organic compound with a unique structure that combines benzoic acid, an amino group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antimicrobial agent and in drug delivery systems.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound shares a similar benzoic acid core but lacks the aminoiminomethyl and methylthio groups.

    4-(Methylthio)benzoic acid: This compound contains the methylthio group but does not have the aminoiminomethyl group.

    4-(Aminomethyl)benzoic acid: This compound has an aminomethyl group but lacks the methylthio group.

Uniqueness

Benzoic acid, 4-((aminoiminomethyl)amino)-, 4-(methylthio)phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

79125-85-2

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

(4-methylsulfanylphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C15H15N3O2S/c1-21-13-8-6-12(7-9-13)20-14(19)10-2-4-11(5-3-10)18-15(16)17/h2-9H,1H3,(H4,16,17,18)

InChI Key

RGQPLKQCJHXIQP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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